Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate
Description
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate is a heterocyclic sulfonamide derivative featuring a fused pyrrolo[3,4-d]pyrimidine core linked via a sulfonyl group to a methyl benzoate moiety.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-14(18)10-2-4-12(5-3-10)22(19,20)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZQLZCHRSSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the sulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or halides.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate has been investigated for its role as a potential therapeutic agent due to its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle dynamics. For example, a study demonstrated that derivatives of this compound were effective against specific cancer cell lines, leading to decreased viability and increased apoptosis rates .
Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may modulate neurotransmitter systems, which could be beneficial in conditions like anxiety and depression. For instance, its effects on the kainate receptor have been explored, revealing possible mechanisms for neuroprotection .
Biological Research
This compound serves as a valuable tool in biological research for studying various cellular processes.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays have shown that it can effectively inhibit enzymes such as protein kinases, which play crucial roles in cell signaling and cancer progression .
Target Identification
Utilizing techniques like affinity chromatography and mass spectrometry, researchers have identified potential protein targets of this compound. This information is critical for understanding its mechanism of action and optimizing its pharmacological profile .
Data Tables
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism involving caspase activation leading to apoptosis .
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound resulted in reduced neuronal death and improved functional outcomes in animal models .
Mechanism of Action
The mechanism of action of methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group and the pyrrolo[3,4-d]pyrimidine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Quinoline-Based Cores
A series of methyl benzoate derivatives with quinoline cores, such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated variants (C2–C7), share a similar ester-functionalized aromatic system but differ in their heterocyclic cores and substituents . Key distinctions include:
- Core Heterocycle: The target compound uses a pyrrolo[3,4-d]pyrimidine ring, while C1–C7 employ a quinoline scaffold.
- Linker Group : The sulfonyl (-SO₂-) group in the target compound contrasts with the carbonyl (-CO-) and piperazine linkers in C1–C5. Sulfonyl groups are more electronegative, which may influence solubility and metabolic stability.
- Substituent Effects : Halogenated derivatives (e.g., C2: 4-Bromophenyl, C3: 4-Chlorophenyl) exhibit increased molecular weight and lipophilicity compared to the target compound, which lacks halogens but features a sulfur-containing group.
Table 1: Physicochemical Comparison with Quinoline-Based Analogs
Thieno[2,3-d]pyrimidine-Based Analog
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) shares a pyrimidine-containing core but replaces the pyrrolo ring with a thieno[2,3-d]pyrimidine system. Key differences include:
- Linker Chemistry : Compound 26 uses an ether (-O-) linkage instead of sulfonyl, reducing electron-withdrawing effects and possibly enhancing metabolic oxidation susceptibility.
- Melting Point : The target compound’s melting point is unreported, but Compound 26 exhibits a relatively low m.p. of 147–148°C, suggesting differences in crystallinity .
- Spectral Data : The ¹H NMR of Compound 26 shows distinct aromatic proton signals (δ 7.17–8.53 ppm) and a methyl group (δ 3.20 ppm), whereas the target compound’s sulfonyl group would likely deshield adjacent protons, shifting NMR signals downfield .
Pyrrolo[3,4-d]pyrimidine Derivatives in Broader Context
Preparation 33 from WIPO Patent WO2023175229A1 describes tert-butyl N-but-3-ynyl-N-[2-[2-(indan-2-ylamino)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-ethyl]carbamate, highlighting the versatility of the pyrrolopyrimidine core in drug discovery . Unlike the target compound, this derivative includes a carbamate group and an indan-2-ylamino substituent, which could enhance target selectivity but complicate synthesis.
Key Findings and Implications
Structural Flexibility : The target compound’s pyrrolopyrimidine-sulfonyl combination is unique among analogs, offering a balance of hydrogen-bonding capacity and electronic effects.
Synthetic Challenges : Analogs like C1–C7 and Compound 26 achieve moderate-to-high yields (60–75%), suggesting that the target compound’s synthesis may require optimization of sulfonation steps .
Biological Potential: While quinoline- and thienopyrimidine-based analogs are explored for kinase inhibition, the target compound’s sulfonyl group may confer distinct pharmacokinetic advantages, such as prolonged half-life.
Biological Activity
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C₁₄H₁₃N₃O₄S, with a molecular weight of approximately 319.34 g/mol. The compound features a sulfonyl group attached to a pyrrolo[3,4-d]pyrimidine core and a benzoate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄S |
| Molecular Weight | 319.34 g/mol |
| Functional Groups | Sulfonyl, Benzoate |
| Structural Features | Pyrrolo[3,4-d]pyrimidine core |
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism.
- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Pathway Modulation : The compound may affect critical signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to its functional groups can significantly alter its biological activity. Comparative studies with similar compounds indicate that variations in substituents lead to different enzyme inhibition profiles and receptor interactions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-sulfonylphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Sulfonyl group instead of benzoate | Different enzyme inhibition |
| 2-(Benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Benzylthio group | Varying receptor interactions |
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. A study evaluated the compound's effects on various cancer cell lines and found that it inhibited cell proliferation in a dose-dependent manner. The compound was particularly effective against breast and colon cancer cells.
Antimicrobial Properties
In another study, the compound was screened for antimicrobial activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that this compound displayed notable antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of the compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. This property makes it a candidate for further exploration in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
